molecular formula C9H18ClNO2 B1528277 1-Propylpiperidine-3-carboxylic acid hydrochloride CAS No. 1795498-10-0

1-Propylpiperidine-3-carboxylic acid hydrochloride

Cat. No. B1528277
M. Wt: 207.7 g/mol
InChI Key: KIETYSHLLLMFMT-UHFFFAOYSA-N
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Description

1-Propylpiperidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1795498-10-0 . It has a molecular weight of 207.7 and its IUPAC name is 1-propylpiperidine-3-carboxylic acid hydrochloride . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for 1-Propylpiperidine-3-carboxylic acid hydrochloride is 1S/C9H17NO2.ClH/c1-2-5-10-6-3-4-8 (7-10)9 (11)12;/h8H,2-7H2,1H3, (H,11,12);1H . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

1-Propylpiperidine-3-carboxylic acid hydrochloride is a powder that is stored at room temperature . The predicted melting point is 298.90° C, the boiling point is approximately 278.9° C at 760 mmHg, and the density is approximately 1.0 g/cm^3 . The refractive index is predicted to be n 20D 1.48 .

Scientific Research Applications

Mechanism of Amide Formation

  • In a study of amide formation mechanisms, carboxylic acids, such as those in the 1-Propylpiperidine-3-carboxylic acid family, were used to understand the reaction with amines in aqueous media. This research is fundamental in bioconjugation chemistry (Nakajima & Ikada, 1995).

Material Science and Biochemistry Applications

  • A study discussed the use of a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, which is structurally related to 1-Propylpiperidine-3-carboxylic acid. These types of compounds are found to be beneficial in material science and biochemistry for inducing β-turn and 310/α-helix in peptides (Toniolo, Crisma, & Formaggio, 1998).

Reactive Extraction in Chemical Engineering

  • The extraction of propionic acid, closely related to 1-Propylpiperidine-3-carboxylic acid, has been studied for its recovery from various solutions. Such research is significant in chemical and pharmaceutical industries (Keshav, Chand, & Wasewar, 2009).

Asymmetric Synthesis in Medicinal Chemistry

  • Research on the asymmetric synthesis of certain antibacterial agents, which include derivatives of carboxylic acids like 1-Propylpiperidine-3-carboxylic acid, has been conducted. This research provides insights into developing new pharmaceuticals (Rosen et al., 1988).

Stereoselective Synthesis

  • In a study on the stereoselective synthesis of pipecolic acid derivatives, researchers explored reactions leading to compounds structurally similar to 1-Propylpiperidine-3-carboxylic acid. This kind of research has implications in organic chemistry and drug development (Purkayastha et al., 2010).

Multicomponent Synthesis in Organic Chemistry

  • A multicomponent reaction involving unsaturated carboxylic acids was discovered, which has implications for the synthesis of compounds like 1-Propylpiperidine-3-carboxylic acid. Such research is pivotal in developing new synthetic methods in organic chemistry (Salvadori et al., 2010).

Safety And Hazards

This compound is classified under GHS07 and the signal word is "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), and others .

properties

IUPAC Name

1-propylpiperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-5-10-6-3-4-8(7-10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIETYSHLLLMFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propylpiperidine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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